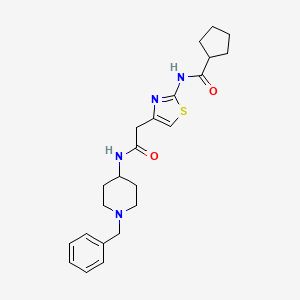

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide” is a compound that is related to a class of molecules known as thiazole-sulfonamide hybrids . These molecules have been developed as potent inhibitors of ALR2 (aldose reductase), an enzyme that plays a significant role in the progression of diabetes-associated cataracts .

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

According to a study , similar compounds have shown anti-fibrotic activities. They were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, indicating potential for the development of novel anti-fibrotic drugs.

Antiviral Activity

Some derivatives of this compound have shown antiviral activity . Specifically, certain sulfonamide derivatives have been reported to possess antifungal and herbicidal properties for potential agricultural applications.

Synthesis of Novel Derivatives

The compound can be used as a precursor for the synthesis of novel derivatives . These derivatives can then be tested for various biological activities, expanding the potential applications of the original compound.

Pharmacological Studies

Given the wide range of biological activities exhibited by similar compounds , this compound could be used in pharmacological studies to explore its potential effects on various biological systems.

Wirkmechanismus

Target of Action

The primary target of this compound is the Muscarinic Receptor 4 (M4) . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various neurological functions, including memory, learning, and motor control .

Mode of Action

This compound acts as an antagonist at the M4 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the action of acetylcholine (a neurotransmitter) at the M4 receptor, thereby modulating the neurological functions that this receptor is involved in .

Biochemical Pathways

The antagonism of the M4 receptor by this compound affects the cholinergic pathways in the brain. These pathways are involved in numerous cognitive functions, including attention, learning, and memory . By blocking the M4 receptor, this compound can modulate these pathways and potentially alter these cognitive functions .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests that it may have good bioavailability and be able to cross the blood-brain barrier to exert its effects in the brain .

Result of Action

The antagonism of the M4 receptor by this compound can result in a variety of molecular and cellular effects. These may include changes in neurotransmitter release, alterations in neuronal firing rates, and modifications of synaptic plasticity . These changes can, in turn, affect various cognitive functions, potentially leading to improvements in conditions such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs, the physiological state of the individual (such as their age, health status, and genetic makeup), and the specific characteristics of the M4 receptors (such as their density and distribution) can all affect the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2S/c28-21(14-20-16-30-23(25-20)26-22(29)18-8-4-5-9-18)24-19-10-12-27(13-11-19)15-17-6-2-1-3-7-17/h1-3,6-7,16,18-19H,4-5,8-15H2,(H,24,28)(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMCPMFUWIPWEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate](/img/structure/B3019889.png)

![N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3019894.png)

![4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3019896.png)

![4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3019897.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B3019898.png)

![3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester](/img/structure/B3019899.png)

![N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide](/img/structure/B3019900.png)

![methyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3019906.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3019909.png)